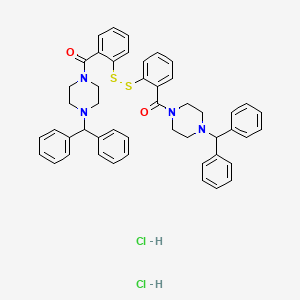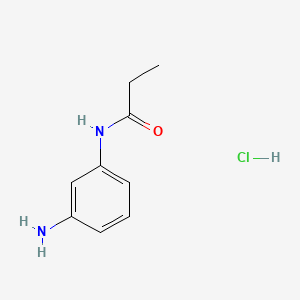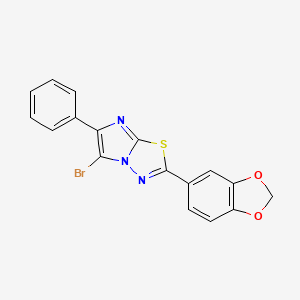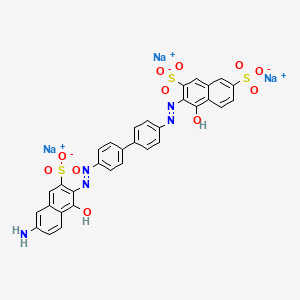
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with three methoxy groups, a butenoic acid moiety, and a morpholine salt, which collectively contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt typically involves the following steps:
Formation of the Butenoic Acid Moiety: This can be achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and an appropriate acylating agent under basic conditions.
Introduction of the Morpholine Salt: The resulting intermediate is then reacted with morpholine in the presence of a suitable solvent, such as ethanol, under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt involves its interaction with specific molecular targets. The compound’s phenyl ring and methoxy groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid: Lacks the morpholine salt, which may affect its solubility and reactivity.
4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid ethyl ester: Contains an ethyl ester group instead of the morpholine salt, altering its chemical properties.
Uniqueness
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid morpholine salt is unique due to the presence of the morpholine salt, which enhances its solubility in aqueous solutions and may improve its bioavailability and reactivity compared to similar compounds.
Propiedades
Número CAS |
84386-12-9 |
|---|---|
Fórmula molecular |
C17H23NO7 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
morpholine;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H14O6.C4H9NO/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;1-3-6-4-2-5-1/h4-7H,1-3H3,(H,15,16);5H,1-4H2/b5-4+; |
Clave InChI |
ZSHDROPYGKKJDP-FXRZFVDSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O.C1COCCN1 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O.C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


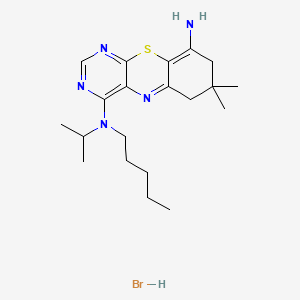
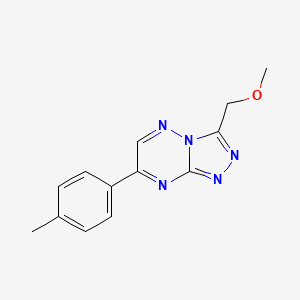
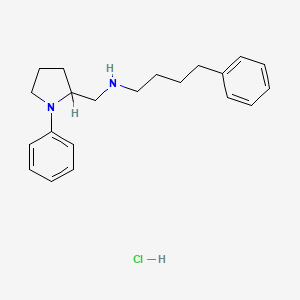

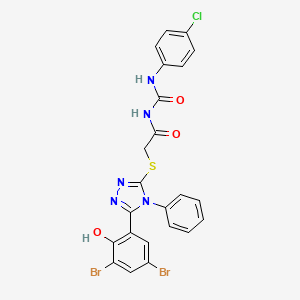
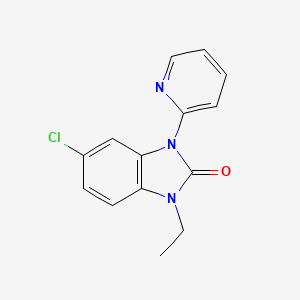
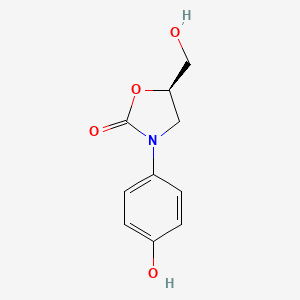
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
